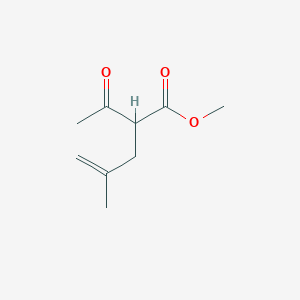

Methyl 2-acetyl-4-methyl-4-pentenoate

CAS No.: 20962-71-4

Cat. No.: VC3820275

Molecular Formula: C9H14O3

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20962-71-4 |

|---|---|

| Molecular Formula | C9H14O3 |

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | methyl 2-acetyl-4-methylpent-4-enoate |

| Standard InChI | InChI=1S/C9H14O3/c1-6(2)5-8(7(3)10)9(11)12-4/h8H,1,5H2,2-4H3 |

| Standard InChI Key | WGZVWUIUYMGPKD-UHFFFAOYSA-N |

| SMILES | CC(=C)CC(C(=O)C)C(=O)OC |

| Canonical SMILES | CC(=C)CC(C(=O)C)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Methyl 2-acetyl-4-methyl-4-pentenoate is systematically named as methyl 2-acetyl-4-methylpent-4-enoate, reflecting its IUPAC nomenclature. Its structure features a pentenoic acid backbone with acetyl and methyl substituents at the second and fourth positions, respectively, esterified with a methyl group . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 20962-71-4 | |

| Molecular Formula | ||

| Molecular Weight | 170.21 g/mol | |

| Exact Mass | 170.0943 g/mol | |

| HS Code | 2918300090 |

The compound’s double bond geometry and ester group contribute to its reactivity, particularly in cycloaddition and alkylation reactions. Spectroscopic data (e.g., -NMR) would typically show signals for the vinyl proton (~5.3 ppm), acetyl methyl (~2.3 ppm), and ester methoxy group (~3.6 ppm) .

Physicochemical Properties

Experimental and predicted properties of methyl 2-acetyl-4-methyl-4-pentenoate are summarized below:

| Property | Experimental Value | Predicted Value | Source |

|---|---|---|---|

| Density | N/A | 0.984 ± 0.06 g/cm³ | |

| Boiling Point | N/A | 210.9 ± 20.0 °C | |

| Flash Point | N/A | 91.8 °C (ethyl analog) | |

| pKa | N/A | 11.37 ± 0.59 |

The density and boiling point values are extrapolated from computational models due to limited experimental data . Comparatively, its ethyl ester analog (CAS 20962-70-3) has a measured density of 0.972 g/cm³ and a boiling point of 231°C , suggesting that alkyl chain length moderately influences physical properties.

Synthesis and Production Pathways

Direct Esterification of Carboxylic Acid

The compound is synthesized via esterification of 2-acetyl-4-methyl-4-pentenoic acid with methanol under acidic catalysis. This route mirrors the production of related esters, such as ethyl 2-methyl-4-pentenoate, which employs stoichiometric alcohol and acid catalysts like sulfuric acid .

Multi-Step Alkylation

A patent by Magnus et al. (1985) outlines a two-step synthesis for structurally similar esters :

-

Lithium-mediated alkylation: Diisopropylamine and n-butyllithium in tetrahydrofuran (THF) facilitate the formation of a lithium enolate, which reacts with an allylic electrophile.

-

Esterification: The intermediate is treated with methyl iodide or dimethyl sulfate to yield the final ester.

This method achieves a 72% yield in the esterification step, though optimization for methyl 2-acetyl-4-methyl-4-pentenoate may require adjusted reaction times or temperatures .

Pharmaceutical Intermediate Synthesis

A 2019 patent (JP2020059693A) describes methyl 2-acetyl-4-methyl-4-pentenoate as a precursor to apronal (allyl isopropyl acetyl urea), a sedative-hypnotic agent . The synthesis involves:

-

Michael addition of isopropyl groups to α,β-unsaturated esters.

-

Hydrolysis and urea condensation to form the final drug molecule .

Applications in Organic Synthesis

Cycloaddition Reactions

The conjugated diene system in methyl 2-acetyl-4-methyl-4-pentenoate participates in Diels-Alder reactions, forming six-membered cyclohexene derivatives. For example, reaction with maleic anhydride yields bicyclic adducts, useful in polymer chemistry .

Pharmaceutical Intermediates

As noted in the patent literature, this ester is critical in synthesizing apronal, highlighting its role in central nervous system (CNS) drug development . Its acetyl group acts as a masked ketone, enabling subsequent functionalization via hydrolysis or aminolysis.

Flavor and Fragrance Industry

While direct applications are less documented, structurally similar esters (e.g., ethyl 2-methyl-4-pentenoate) are used in fruity flavor formulations . The methyl ester’s volatility and ester profile suggest potential in fragrance matrices.

Comparative Analysis with Related Esters

| Property | Methyl Ester (20962-71-4) | Ethyl Ester (20962-70-3) |

|---|---|---|

| Molecular Weight | 170.21 g/mol | 184.23 g/mol |

| Boiling Point | 210.9 °C (predicted) | 231 °C (measured) |

| Density | 0.984 g/cm³ (predicted) | 0.972 g/cm³ (measured) |

| Application | Pharmaceutical intermediate | Flavor synthesis |

The ethyl ester’s higher boiling point and lower density reflect the influence of the alkyl chain on intermolecular forces .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume